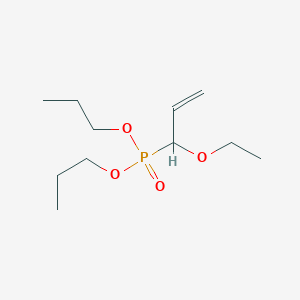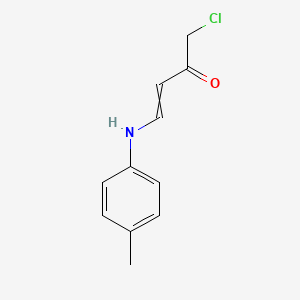![molecular formula C12H10N4O2S B14346074 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione CAS No. 96547-98-7](/img/structure/B14346074.png)
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of quinazoline and oxadiazole moieties. This compound is of significant interest due to its potential biological activities, including analgesic, anti-inflammatory, and anticancer properties .
准备方法
The synthesis of 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps:
Synthesis of 2-methylquinazolin-4-one: This is achieved by stirring anthranilic acid in pyridine with benzoyl chloride and acetic anhydride at room temperature.
Formation of carbohydrazide intermediate: The intermediate 2-methyl-4-oxoquinazoline-3(4H)-carbohydrazide is obtained by treating the synthesized 2-methylquinazolin-4-one with semicarbazide.
Cyclization reaction: The carbohydrazide intermediate undergoes cyclization with carbon disulfide and different aromatic acids or aldehydes to produce the final oxadiazole derivative.
化学反应分析
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where different substituents can be introduced to the oxadiazole ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, enhancing its stability and biological activity.
科学研究应用
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
相似化合物的比较
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is unique due to its combined quinazoline and oxadiazole moieties. Similar compounds include:
1,2,4-Oxadiazole Derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Quinazoline Derivatives: Known for their anticancer and anti-inflammatory activities.
属性
CAS 编号 |
96547-98-7 |
|---|---|
分子式 |
C12H10N4O2S |
分子量 |
274.30 g/mol |
IUPAC 名称 |
5-[(2-methylquinazolin-4-yl)oxymethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(14-7)17-6-10-15-16-12(19)18-10/h2-5H,6H2,1H3,(H,16,19) |
InChI 键 |
PYYVRXPPIACUFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC3=NNC(=S)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



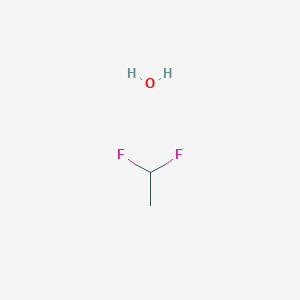
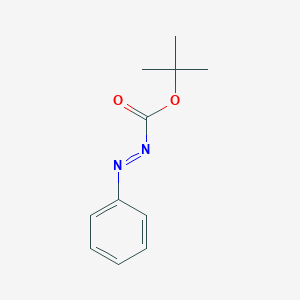
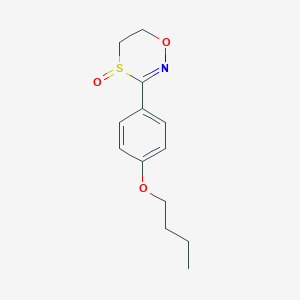
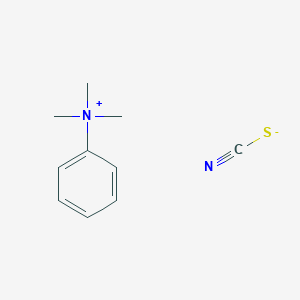
![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
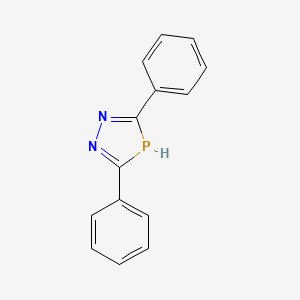

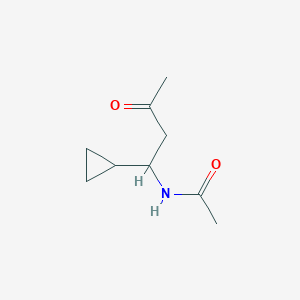
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
